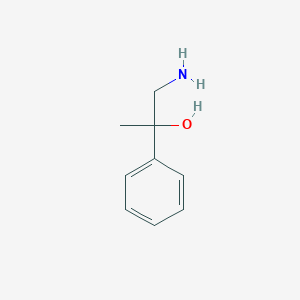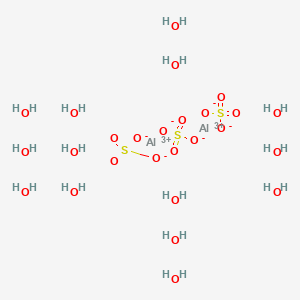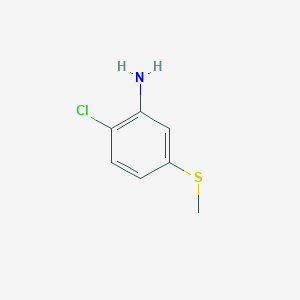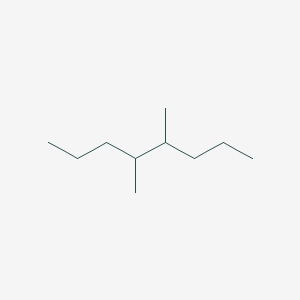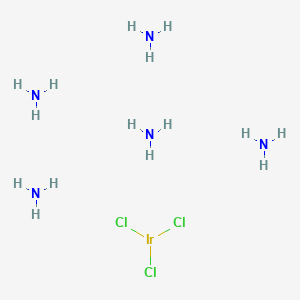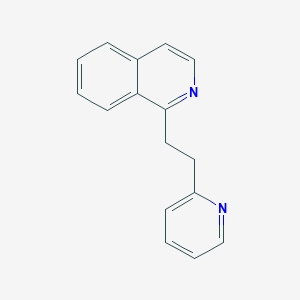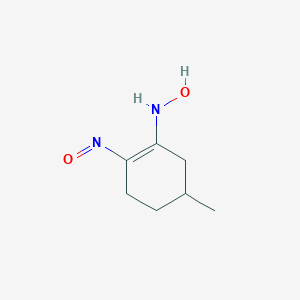
Methylnioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylnioxime is an organic compound with the molecular formula C7H12N2O2. It is a derivative of 1,2-cyclohexanedione, where the dioxime functional group is present. This compound is known for its chelating properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylnioxime can be synthesized through several methods:
Oximation of 1,2-Cyclohexanedione: This involves the reaction of 1,2-cyclohexanedione with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide.
Reaction with Hydrazine: The compound can also be prepared by reacting 1,2-cyclohexanedione with hydrazine under alkaline conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oximation processes, where the reaction conditions are optimized for yield and purity. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Analyse Des Réactions Chimiques
Types of Reactions
Methylnioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the dioxime group to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the dioxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amines and reduced forms of the compound.
Substitution: Substituted cyclohexanedione derivatives.
Applications De Recherche Scientifique
Methylnioxime has several scientific research applications:
Chemistry: Used as a chelating agent to form complexes with transition metals like cobalt, iron, and nickel.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in photometric detection of metal ions and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of Methylnioxime involves its ability to form stable complexes with metal ions. The dioxime groups act as ligands, binding to metal ions and forming chelates. This property is exploited in various applications, including metal ion detection and corrosion inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclohexanedione: The parent compound without the dioxime groups.
1,3-Cyclohexanedione: An isomer with different positioning of the carbonyl groups.
1,4-Cyclohexanedione: Another isomer with carbonyl groups at the 1 and 4 positions.
Uniqueness
Methylnioxime is unique due to its dioxime functional groups, which provide strong chelating properties. This makes it particularly useful in applications requiring metal ion complexation and detection .
Propriétés
Numéro CAS |
18310-19-5 |
|---|---|
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
(NE)-N-[(2E)-2-hydroxyimino-4-methylcyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C7H12N2O2/c1-5-2-3-6(8-10)7(4-5)9-11/h5,10-11H,2-4H2,1H3/b8-6+,9-7+ |
Clé InChI |
GJADLHDOELLEFC-UHFFFAOYSA-N |
SMILES |
CC1CCC(=NO)C(=NO)C1 |
SMILES isomérique |
CC1CCC(=C(C1)NO)N=O |
SMILES canonique |
CC1CCC(=C(C1)NO)N=O |
Synonymes |
1,2-Cyclohexanedione, 4-methyl-, dioxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


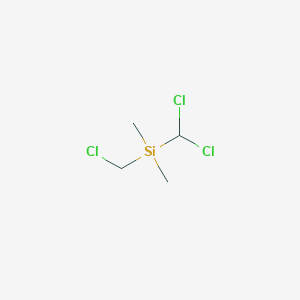


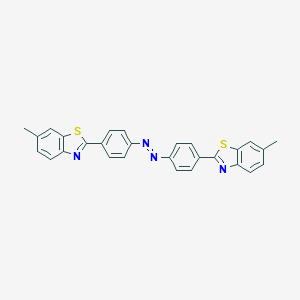
![Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI)](/img/structure/B98867.png)
